molecular formula C8H17NO2S B3225792 (1-Methanesulfonylcyclohexyl)methanamine CAS No. 1251305-93-7

(1-Methanesulfonylcyclohexyl)methanamine

Cat. No.: B3225792
CAS No.: 1251305-93-7
M. Wt: 191.29
InChI Key: ZGVVNNZLNGFEIY-UHFFFAOYSA-N
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Description

(1-Methanesulfonylcyclohexyl)methanamine is an organic compound with a molecular formula of C8H17NO2S It is a derivative of cyclohexylmethanamine, where a methanesulfonyl group is attached to the cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methanesulfonylcyclohexyl)methanamine typically involves the reaction of cyclohexylmethanamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclohexylmethanamine+Methanesulfonyl chlorideThis compound+HCl\text{Cyclohexylmethanamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclohexylmethanamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-Methanesulfonylcyclohexyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding cyclohexylmethanamine.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the methanesulfonyl group.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Cyclohexylmethanamine.

    Substitution: Various substituted cyclohexylmethanamines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-Methanesulfonylcyclohexyl)methanamine is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of methanesulfonyl groups on biological systems. It may serve as a model compound for understanding the interactions of sulfonyl-containing molecules with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used as a building block for the synthesis of drugs that target specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of (1-Methanesulfonylcyclohexyl)methanamine involves its interaction with molecular targets through the methanesulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the target molecule and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethanamine: The parent compound without the methanesulfonyl group.

    (1-Methanesulfonylcyclobutyl)methanamine: A similar compound with a cyclobutyl ring instead of a cyclohexyl ring.

    (1-Methanesulfonylcyclopropyl)methanamine: A similar compound with a cyclopropyl ring.

Uniqueness

(1-Methanesulfonylcyclohexyl)methanamine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and allows for specific interactions with biological targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(1-methylsulfonylcyclohexyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-12(10,11)8(7-9)5-3-2-4-6-8/h2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVVNNZLNGFEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CCCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methanesulfonylcyclohexyl)methanamine
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